(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea
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Overview
Description
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound features a quinazolinone core, a benzyl group, and a cyanophenyl urea moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinazolinone intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the quinazolinone derivative with an isocyanate or a carbodiimide to form the urea linkage. The reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The benzyl and cyanophenyl groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its quinazolinone core is known for its anticancer properties, making it a candidate for the development of new anticancer drugs. Additionally, its antimicrobial and anti-inflammatory activities are being investigated for potential use in treating infections and inflammatory diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzyl and cyanophenyl groups may enhance the compound’s binding affinity and specificity for these targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Benzyl Ureas: Compounds like N-benzyl-N’-phenylurea have a similar urea linkage but lack the quinazolinone core.
Cyanophenyl Derivatives: Compounds such as 2-cyanophenylacetic acid and 2-cyanophenylhydrazine share the cyanophenyl group but differ in their overall structure.
Uniqueness
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is unique due to its combination of a quinazolinone core, a benzyl group, and a cyanophenyl urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
941941-44-2 |
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Molecular Formula |
C23H17N5O2 |
Molecular Weight |
395.422 |
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C23H17N5O2/c24-14-17-10-4-6-12-19(17)25-22(29)27-21-18-11-5-7-13-20(18)26-23(30)28(21)15-16-8-2-1-3-9-16/h1-13H,15H2,(H2,25,27,29) |
InChI Key |
UEQVOYVFBXOUSG-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
solubility |
not available |
Origin of Product |
United States |
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